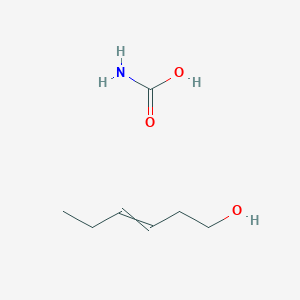

Carbamic acid;hex-3-en-1-ol

Description

Contextualization within Modern Carbamate (B1207046) Chemistry

Carbamates, functional groups consisting of a carbonyl group flanked by an ether and an amine linkage, are integral to numerous areas of chemical science. nih.gov They are recognized for their utility in drug design, medicinal chemistry, and the polymer industry. mdpi.com Modern carbamate chemistry has seen significant progress, particularly in developing green synthetic routes, such as the utilization of carbon dioxide (CO₂) as a C1 source for their formation. mdpi.commdpi.com Carbamates also serve as crucial protecting groups for amines in complex syntheses and act as powerful directing groups in reactions like ortho-metalation, highlighting their versatility. nih.govacs.org The carbamate moiety is a key structural feature in many therapeutic agents and is explored for its role in creating multi-target directed ligands. bohrium.comijpsdronline.com

Academic Significance in Synthetic Methodology and Chemical Transformations

Hex-3-en-1-yl carbamate and its derivatives have emerged as valuable substrates in advanced synthetic methodologies. A notable application is in the palladium-catalyzed aza-Wacker cyclization, an intramolecular oxidative amination of alkenes. In this context, N-alkoxy carbamates derived from hex-3-en-1-ol undergo cyclization to form 1,3-oxazinan-2-one (B31196) products, which are important heterocyclic structures. chemrxiv.org This transformation demonstrates the utility of the hex-3-en-1-yl carbamate scaffold in accessing complex nitrogen-containing rings. chemrxiv.orgresearchgate.net

Furthermore, related structures such as tert-butyl (5,6-dihydroxycyclohex-3-en-1-yl)carbamate have been synthesized as key intermediates for producing biologically active natural products. nrct.go.th The synthesis of such molecules underscores the strategic importance of carbamates tethered to unsaturated six-carbon chains in multi-step organic synthesis. nrct.go.th The development of new catalytic systems for carbamate formation continues to be an active area of research, with methods like tin-catalyzed transcarbamoylation and three-component couplings of amines, CO₂, and halides offering efficient pathways to these compounds under mild conditions. organic-chemistry.orgorganic-chemistry.org

Isomeric Considerations of the Hex-3-en-1-ol Moiety in Carbamate Derivatives

The geometry of the double bond within the hex-3-en-1-ol portion of the carbamate molecule plays a critical role in its reactivity. Research on the tethered aza-Wacker cyclization has shown a strong preference for the trans (E) isomer of the alkene. chemrxiv.org Studies using trans-hex-3-en-1-yl methoxycarbamate yielded the desired cyclized product, whereas the corresponding cis (Z) isomer, derived from commercial cis-3-hexen-1-ol (B126655), resulted in only trace amounts of the product under the same reaction conditions. chemrxiv.org

This stereochemical dependence is a significant consideration in synthetic design, as the configuration of the starting material directly influences the outcome and feasibility of the reaction. The ratio of cis to trans isomers can be affected by various factors, and this can, in turn, regulate the compound's behavior in chemical transformations. nih.gov While some synthetic procedures produce mixtures of (E/Z) isomers, the distinct reactivity of each highlights the importance of stereocontrol in harnessing the full synthetic potential of hex-3-en-1-yl carbamate derivatives. chemrxiv.orgnih.gov

Structure

2D Structure

Properties

CAS No. |

85539-42-0 |

|---|---|

Molecular Formula |

C7H15NO3 |

Molecular Weight |

161.20 g/mol |

IUPAC Name |

carbamic acid;hex-3-en-1-ol |

InChI |

InChI=1S/C6H12O.CH3NO2/c1-2-3-4-5-6-7;2-1(3)4/h3-4,7H,2,5-6H2,1H3;2H2,(H,3,4) |

InChI Key |

BBMJBGFPBBRQMX-UHFFFAOYSA-N |

Canonical SMILES |

CCC=CCCO.C(=O)(N)O |

Origin of Product |

United States |

Reactivity and Mechanistic Studies of Hex 3 En 1 Yl Carbamate Systems

Oxidative Cyclization Reactions

Oxidative cyclization reactions of hex-3-en-1-yl carbamates are a cornerstone for the construction of various N-heterocycles. These reactions typically involve the formation of a new carbon-nitrogen bond and a carbon-oxygen bond, often with the installation of additional functionality.

Aerobic Oxidative Amination of Unsaturated Systems

Aerobic oxidative amination represents an environmentally benign and efficient method for the synthesis of nitrogen-containing heterocycles, utilizing molecular oxygen as the terminal oxidant. nih.govnih.gov This approach has been successfully applied to the intramolecular cyclization of unsaturated carbamates, including systems related to hex-3-en-1-yl carbamate (B1207046).

The palladium-catalyzed aerobic oxidative amination of alkenes bearing tethered sulfonamides has been shown to produce six-membered nitrogen heterocycles. researchgate.net While not directly involving a carbamate, this work provides a strong precedent for the feasibility of similar transformations with carbamate substrates. The mechanism of these aerobic reactions is generally consistent with the aza-Wacker pathway, where dioxygen is responsible for the reoxidation of the palladium(0) catalyst. nih.gov The use of co-catalyst-free conditions, where dioxygen directly facilitates the turnover of the palladium catalyst, has been demonstrated for the oxidative amination of unactivated alkyl olefins. nih.gov

More directly relevant, copper-catalyzed aerobic aminooxygenation of N-alkoxycinnamyl carbamates has been developed, showcasing the potential of earth-abundant metals in these transformations. chemrxiv.orgrsc.org These reactions proceed under mild conditions and are tolerant of various functional groups, including medicinally relevant N-heterocycles. rsc.org The mechanism is proposed to involve an amidyl radical cyclization pathway. rsc.org

Electrophilic Activation and Rearrangement Phenomena

Beyond palladium catalysis, hex-3-en-1-yl carbamate systems can undergo transformations initiated by electrophilic activation of the double bond. These reactions can lead to cyclization or rearrangement products, depending on the nature of the electrophile and the reaction conditions.

The reaction of linear alkenyl N-alkoxy carbamates with N-bromosuccinimide (NBS) and water leads to the formation of cyclic bromo carbonates, rather than the expected brominated heterocycles. mdpi.com This unexpected rearrangement highlights the complex reactivity of these systems. The reaction is believed to proceed through the formation of a bromonium ion, which is then trapped by the carbamate oxygen, leading to a cyclic intermediate that subsequently rearranges to the observed carbonate product.

Furthermore, the unique reactivity of carbamate-tethered N-alkoxy nitrenium ions, generated from N-alkoxy carbamates using hypervalent iodine reagents, has been harnessed for the diastereoselective amino-sulfonoxylation of alkenes. beilstein-journals.orgbeilstein-journals.org This metal-free approach provides access to highly functionalized products with excellent regioselectivity and diastereoselectivity. beilstein-journals.orgbeilstein-journals.org The reaction of (E)-hex-3-en-1-yl methoxycarbamate with an iodine(III) oxidant and a sulfonic acid leads to the formation of the corresponding amino-sulfonoxylated product. beilstein-journals.org

The directed metalation of aromatic O-carbamates is a well-established strategy for the regioselective functionalization of aromatic rings. nih.gov While not directly involving the hex-3-enyl moiety, this chemistry underscores the ability of the carbamate group to direct reactivity. It is conceivable that similar directing effects could be exploited in more complex systems incorporating the hex-3-en-1-yl carbamate scaffold.

Generation and Reactivity of Carbamate-Tethered Nitrenium Ions

The generation of nitrenium ions (R₂N⁺) from stable precursors offers a powerful method for C-N bond formation. In the context of hex-3-en-1-yl carbamate systems, N-alkoxycarbamate tethers have been identified as effective precursors for transient nitrenium ions. nih.govbeilstein-journals.org These reactive intermediates are typically generated through oxidation, often employing hypervalent iodine(III) reagents like (bis(trifluoroacetoxy)iodo)benzene (PIFA) or iodomesitylene diacetate. nih.govbeilstein-journals.org

The general mechanism involves the oxidation of the N-alkoxycarbamate, which serves as a precursor to a transient N-alkoxy nitrenium ion. beilstein-journals.org This electrophilic species can then undergo an intramolecular reaction with the pendant alkene. nih.govbeilstein-journals.org The subsequent attack of the nitrenium ion on the alkene leads to the formation of a cyclic aziridinium (B1262131) intermediate. nih.govbeilstein-journals.org This intermediate is highly strained and susceptible to nucleophilic ring-opening.

Research has shown that for clean reactions to occur, the carbamate tethers must possess N-alkoxy substituents. nih.govbeilstein-journals.org Attempts to use N-ethyl or N-hydroxy carbamate substrates resulted in extensive decomposition. nih.govbeilstein-journals.org The choice of oxidant and the presence of a weakly basic counter-anion with good displaceability, such as trifluoroacetate (B77799) or sulfonate, are crucial for the nitrenium ion to engage with the alkene rather than decompose or form N-N dimeric products. nih.gov

Anionic Rearrangements in Aryl O-Carbamate Systems

The anionic ortho-Fries rearrangement is a significant transformation within the chemistry of aryl O-carbamates. thieme-connect.comnih.gov This reaction involves a 1,3-acyl migration on an aryl O-carbamate, typically initiated by ortholithiation using a strong base like lithium diisopropylamide (LDA) or sec-butyllithium (B1581126) (sBuLi). acs.orgunilag.edu.ng The process converts the aryl O-carbamate into a hydroxyaryl amide. thieme-connect.com

The mechanism involves the deprotonation at the position ortho to the carbamate group, forming an aryllithium species. acs.org This intermediate then undergoes an intramolecular nucleophilic attack of the anionic carbon onto the carbamoyl (B1232498) carbonyl carbon, leading to a tetrahedral intermediate which subsequently collapses to the rearranged product upon workup. unilag.edu.ng The rate and outcome of the rearrangement are influenced by factors such as substituents on the aromatic ring and the N-alkyl groups of the carbamate, as well as reaction temperature. nih.govacs.org For instance, tertiary O-carbamates can be unstable at temperatures above -78 °C, favoring the rearrangement. nih.gov

While extensively studied for aryl systems, the direct counterpart of the anionic Fries rearrangement in simple aliphatic systems like hex-3-en-1-yl carbamate is not a commonly reported transformation in the surveyed literature. The reaction fundamentally relies on the generation of a stabilized carbanion (an aryllithium), a process that is characteristic of aromatic systems and not readily achievable on the saturated carbons adjacent to the oxygen in an aliphatic carbamate like hex-3-en-1-yl carbamate.

Transformations of the Unsaturated Hexenyl Moiety

Stereoselective Hydrogenation of Hex-3-en-1-ol to Saturated Alcohols

The double bond in hex-3-en-1-ol is amenable to various transformations, with hydrogenation being a fundamental process to produce the corresponding saturated alcohol, hexan-1-ol. While the hydrogenation of hex-3-en-1-ol to hexan-1-ol is a straightforward reduction, the concept of stereoselectivity is most relevant when considering the synthesis of specific isomers of hex-3-en-1-ol from more unsaturated precursors.

Significant research has focused on the stereoselective hydrogenation of dienes and alkynes to produce specific isomers of hex-3-en-1-ol. For instance, (Z)-3-hexen-1-ol, known as leaf alcohol, is a valuable fragrance compound. rsc.org Its synthesis can be achieved through the highly stereoselective hydrogenation of 3-hexyn-1-ol. mdpi.comchemicalbook.com Catalytic systems, such as palladium nanoclusters stabilized by poly(N-vinyl-2-pyrrolidone), have shown excellent performance in this selective semihydrogenation. chemicalbook.com

Similarly, new Cp*Ru complexes have been developed as effective catalysts for the hydrogenation of sorbic alcohol (hexa-2,4-dien-1-ol) to cis-hex-3-en-1-ol with high selectivity (98-99%). rsc.orgrsc.org This reaction proceeds efficiently under mild conditions in two-phase systems. rsc.org

| Precursor | Catalyst System | Product | Selectivity (%) | Reference |

|---|---|---|---|---|

| Sorbic alcohol | [Cp*Ru(η⁴-MeCH=CHCH=CHCO₂H)]⁺X⁻ | cis-Hex-3-en-1-ol | 98–99 | rsc.orgrsc.org |

| 3-Hexyn-1-ol | Pd-nanoclusters/PVP | (Z)-3-Hexen-1-ol | High | chemicalbook.com |

| 3-Hexyn-1-ol | Pd/Al₂O₃ with additives | (Z)-3-Hexen-1-ol | up to 97 | mdpi.com |

Once the desired isomer of hex-3-en-1-ol is obtained, a subsequent, standard hydrogenation step using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere will reduce the remaining double bond to yield the saturated hexan-1-ol. In this context, as the product hexan-1-ol is achiral, the hydrogenation of (E)- or (Z)-hex-3-en-1-ol is not stereoselective in terms of creating a new stereocenter in the final saturated alcohol.

Spectroscopic Characterization and Structural Elucidation of Hex 3 En 1 Yl Carbamates

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the most powerful tool for the detailed structural analysis of hex-3-en-1-yl carbamates, providing insights into the proton and carbon environments within the molecule and allowing for the differentiation of the E/Z isomers.

¹H NMR spectroscopy provides precise information about the chemical environment of protons in a molecule. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are instrumental in assigning each proton to its position in the structure of (E)- and (Z)-hex-3-en-1-yl carbamate (B1207046).

Table 1: ¹H NMR Data for Hex-3-en-1-yl Carbamate Isomers

Note: The chemical shifts are reported in parts per million (ppm) relative to a standard reference. The multiplicities are abbreviated as s (singlet), br s (broad singlet), d (doublet), t (triplet), q (quartet), quint (quintet), and m (multiplet).

¹³C NMR spectroscopy provides information on the different carbon environments in the molecule. The chemical shift of each carbon is influenced by its hybridization and the electronegativity of the atoms attached to it.

The carbonyl carbon (C=O) of the carbamate group is the most deshielded, appearing at a chemical shift of approximately 158 ppm. The carbons of the double bond (C-3 and C-4) resonate in the olefinic region of the spectrum, typically between 120 and 140 ppm. The carbon attached to the oxygen (C-1) is also found downfield, generally in the range of 60-70 ppm. The remaining aliphatic carbons (C-2, C-5, and C-6) appear at higher field strengths. Small differences in the chemical shifts of the allylic carbons (C-2 and C-5) can often be observed between the E and Z isomers due to steric effects.

Table 2: ¹³C NMR Data for Hex-3-en-1-yl Carbamate Isomers

While ¹H NMR coupling constants provide a primary method for differentiating E/Z isomers, advanced NMR techniques can offer definitive proof. nih.gov The Nuclear Overhauser Effect (NOE) is particularly powerful for this purpose. In a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, spatial proximity between protons can be detected. For the (Z)-isomer of hex-3-en-1-yl carbamate, an NOE would be expected between the olefinic protons (H-3 and H-4) and the protons on the adjacent methylene (B1212753) groups (H-2 and H-5, respectively) that are on the same side of the double bond. Conversely, in the (E)-isomer, NOEs would be observed between protons on opposite sides of the double bond.

Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to confirm the connectivity of the entire molecule. nih.gov A COSY spectrum would show correlations between coupled protons, confirming the spin systems within the hexenyl chain. An HSQC spectrum correlates each proton to its directly attached carbon, confirming the assignments made in the ¹H and ¹³C spectra. The HMBC spectrum reveals longer-range couplings (2-3 bonds) between protons and carbons, which is invaluable for piecing together the molecular framework and confirming the position of the carbamate group.

Carbon NMR (¹³C NMR) for Carbon Framework Analysis

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of hex-3-en-1-yl carbamate will show characteristic absorption bands for the carbamate and alkene moieties.

The carbamate functional group gives rise to several distinct peaks in the IR spectrum. The N-H stretching vibrations of the primary amine typically appear as two bands in the region of 3400-3200 cm⁻¹. researchgate.net The carbonyl (C=O) stretching vibration is a strong, sharp band usually found between 1730 and 1680 cm⁻¹. Hydrogen bonding can influence the exact position of this peak. The C-O stretching vibration of the carbamate is also a prominent feature, typically observed in the 1300-1200 cm⁻¹ region. researchgate.net The presence of the C=C double bond in the hexenyl chain will result in a stretching vibration around 1670-1640 cm⁻¹, although this can sometimes be weak.

Table 3: Characteristic IR Absorption Frequencies for Hex-3-en-1-yl Carbamate

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its identity. For hex-3-en-1-yl carbamate, techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI) can be employed.

The molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight of the compound (C₇H₁₃NO₂), which is 143.18 g/mol . Common fragmentation patterns for carbamates involve the loss of the carbamoyl (B1232498) group or cleavage of the ester bond. For hex-3-en-1-yl carbamate, characteristic fragments would likely include the hexenyl cation ([C₆H₁₁]⁺) at m/z 83, resulting from the cleavage of the O-C₁ bond. Another potential fragmentation pathway is the loss of the amino group to give [M-NH₂]⁺. The fragmentation of the hexenyl chain itself can also lead to a series of smaller fragments. For example, analysis of the closely related hex-3-en-1-yl formate (B1220265) shows significant peaks at m/z 67 and 82, corresponding to fragments of the hexenyl moiety. nih.gov High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, providing further confirmation of the elemental composition.

Application of Liquid Chromatography-Mass Spectrometry (LC-MS) for Carbamate Analysis

Liquid Chromatography coupled with Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is a powerful and widely adopted technique for the determination of carbamate residues in diverse samples. jst.vn The method combines the superior separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometric detection.

A common workflow for the analysis of carbamate pesticides from agricultural products involves a sample preparation step, often using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, followed by LC-MS/MS analysis. jst.vn This procedure allows for the efficient extraction and cleanup of analytes from complex matrices like fruits, vegetables, and rice. jst.vn For the analysis, a reversed-phase C18 column is typically used for chromatographic separation, with a mobile phase consisting of a gradient of water and an organic solvent like methanol (B129727) or acetonitrile, often with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

LC-MS/MS systems, such as those equipped with a triple quadrupole (QqQ) or a QTRAP system, are operated in Multiple Reaction Monitoring (MRM) mode for quantification. jst.vnnih.gov This involves monitoring a specific precursor-to-product ion transition for each target analyte, which provides excellent selectivity and sensitivity. The selection of precursor ions, which are often the protonated molecules [M+H]⁺, and their subsequent fragmentation into specific product ions are key to the method's specificity. nih.gov The approach has proven effective for a wide range of carbamates, with limits of quantification (LOQ) often below 10 parts-per-billion (ppb). jst.vn

Table 1: Typical LC-MS/MS Parameters for Carbamate Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Chromatography | ||

| Column | Reversed-phase C18 | Separation of carbamates based on polarity. |

| Mobile Phase | Water/Acetonitrile or Water/Methanol gradient | Elution of analytes from the column. |

| Additives | Formic Acid or Ammonium Acetate | To facilitate protonation and improve peak shape. |

| Mass Spectrometry | ||

| Ionization Mode | Positive Electrospray Ionization (ESI) | Generation of protonated molecular ions [M+H]⁺. |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | High selectivity and sensitivity for quantification. |

| Precursor Ion | [M+H]⁺ | The molecular ion of the target carbamate. |

Atmospheric Pressure Photoionization (APPI) and Chemical Ionization (APCI) Methodologies

While electrospray ionization (ESI) is commonly used, Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) are also highly effective ionization techniques for carbamate analysis. capes.gov.bruva.nl These methods are considered "soft" ionization techniques that typically result in less fragmentation within the ion source compared to hard ionization methods, thus preserving the molecular ion. acdlabs.com

APCI is particularly well-suited for moderately polar and less volatile compounds. In APCI, a heated nebulizer vaporizes the LC eluent, and a corona discharge needle creates reagent ions from the solvent vapor, which then ionize the analyte molecules primarily through proton transfer. capes.gov.br For N-methyl carbamates, APCI has been shown to provide both the protonated molecule [M+H]⁺ and abundant, characteristic fragment ions that are useful for structural confirmation. capes.gov.bracs.org The degree of in-source fragmentation can be controlled by adjusting the cone voltage, allowing for a balance between molecular ion abundance and fragment ion information. uva.nl

APPI uses photons from a krypton lamp to ionize the analyte, often with the assistance of a dopant. This method can ionize a broad range of compounds, including nonpolar molecules that are challenging to analyze by ESI or APCI. Studies on carbamate pesticides have shown that APPI can produce simple mass spectra with strong signals corresponding to the protonated molecule [M+H]⁺. nih.govuva.nl For some carbamate metabolites, ammonium adduct ions [M+NH₄]⁺ have been observed as the base peak. nih.gov An advantage of APPI is that it can be less susceptible to matrix effects, which is beneficial when analyzing samples from complex biological or environmental sources. nih.gov

Table 2: Common Fragmentation Patterns of N-Methyl Carbamates in Mass Spectrometry

| Carbamate Type | Fragmentation Mechanism | Characteristic Neutral Loss |

|---|---|---|

| N-methyl amino formic acid aromatic ester | Cleavage of the ester bond | Loss of methyl isocyanate (CH₃NCO) |

| N-methyl amino formic acid oxime ester | Cleavage of the ester bond | Loss of methyl isocyanate (CH₃NCO) |

| Heterocyclic N-methyl amino formic acid ester | Ring-specific fragmentation | Varies depending on the heterocyclic structure |

Data derived from studies on various N-methyl carbamate pesticides. nih.gov

A common fragmentation pathway for many N-methyl carbamates upon collision-induced dissociation (CID) is the neutral loss of methyl isocyanate (CH₃NCO), which corresponds to a loss of 57 Da. nih.gov This characteristic loss is a valuable diagnostic tool for identifying this class of compounds. For a molecule like hex-3-en-1-yl carbamate, protonation would likely occur on the nitrogen or a carbonyl oxygen, triggering cleavage of the carbamate ester bond upon fragmentation. nih.gov

High-Resolution Spectroscopic Methods for Gas-Phase Structure Determination

High-resolution spectroscopy encompasses techniques that can resolve the fine details of a molecule's energy levels, providing precise information on its geometric structure, rotational constants, and vibrational modes. ethz.ch Methods like high-resolution rovibrational spectroscopy, typically using infrared lasers, are powerful tools for determining the precise three-dimensional structure of small molecules in the gas phase. colorado.eduresearchgate.net These experiments measure the transitions between rotational levels within different vibrational states, and the resulting highly detailed spectra allow for the determination of molecular parameters with great accuracy. ethz.chnih.gov

However, applying these techniques to larger, more flexible molecules like hex-3-en-1-yl carbamate presents significant challenges. The presence of multiple conformational isomers (e.g., cis and trans isomers of the hexenyl chain) and low-frequency vibrational modes can lead to highly congested and complex spectra that are difficult to analyze. Furthermore, the thermal decomposition of carbamates in the gas phase can be a competing process, as studies have shown that some carbamates decompose unimolecularly at elevated temperatures to yield an amine, carbon dioxide, and an alkene. researchgate.net

For larger molecules where detailed rovibrational analysis is impractical, high-resolution mass spectrometry (HRMS) is a more commonly applied technique for structural elucidation. nih.gov HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap mass analyzers, provide highly accurate mass measurements (typically with sub-5 ppm error). This precision allows for the unambiguous determination of a compound's elemental formula, which is a crucial first step in its identification. When coupled with tandem mass spectrometry (MS/MS), HRMS can provide accurate mass measurements of fragment ions, which helps in piecing together the molecule's structure and confirming fragmentation pathways. nih.gov

Computational Chemistry and Theoretical Investigations of Hex 3 En 1 Yl Carbamates

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental to predicting the geometry, stability, and electronic properties of molecules. These methods solve the Schrödinger equation for a given system, providing a detailed picture of its electronic distribution and energy. wikipedia.org

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying a wide range of chemical systems, including carbamate (B1207046) derivatives. mdpi.comresearchgate.net DFT methods are known for their balance of accuracy and computational efficiency, making them suitable for investigating the electronic and structural properties of medium to large-sized molecules. mdpi.com

In studies of carbamate derivatives, DFT calculations are employed to optimize molecular geometries, predict vibrational frequencies, and analyze frontier molecular orbitals (HOMO and LUMO). mdpi.com The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the chemical reactivity and stability of a molecule. inlibrary.uz For instance, a smaller HOMO-LUMO gap generally suggests higher reactivity. inlibrary.uz

Table 1: Representative DFT-Calculated Properties for Carbamate Derivatives

| Property | Description | Typical Calculated Values for Carbamates |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | -6.0 to -8.0 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | -1.0 to 1.0 eV |

| HOMO-LUMO Gap | Difference in energy between the HOMO and LUMO; indicates chemical reactivity and stability. | 5.0 to 7.0 eV |

| Dipole Moment (µ) | A measure of the net molecular polarity. | 2.0 to 4.0 D |

| C-N Bond Length | The distance between the carbonyl carbon and the nitrogen atom in the carbamate group. | 1.35 to 1.40 Å |

| N-H Bond Length | The distance between the nitrogen atom and its attached hydrogen (in primary/secondary carbamates). | ~1.01 Å |

| C=O Bond Length | The distance of the carbonyl double bond. | ~1.22 Å |

| Note: The values presented are representative and can vary depending on the specific carbamate structure and the level of theory and basis set used in the calculation. |

Ab initio molecular orbital methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. wikipedia.org These "from first principles" methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, particularly for smaller systems like carbamic acid, the parent compound of carbamates. wikipedia.orgrsc.org

Studies on carbamic acid and its simple derivatives using ab initio methods have been crucial in understanding the fundamental aspects of the carbamate functional group. researchgate.netresearchgate.net These calculations have explored the structure, stability, and reaction pathways of carbamic acid, including its decomposition to ammonia (B1221849) and carbon dioxide. mdpi.com For instance, ab initio calculations have been used to investigate the proton transfer from the nitrogen atom to an oxygen atom in the zwitterionic intermediate of carbamate formation. researchgate.net

While computationally more demanding than DFT, ab initio methods are valuable for benchmarking the results of other computational approaches and for providing a detailed understanding of electron correlation effects, which are important for accurately describing chemical bonding and reactivity. wikipedia.org

Density Functional Theory (DFT) Studies on Carbamate Derivatives

Mechanistic Elucidation and Reactivity Prediction

Computational chemistry is an invaluable tool for investigating reaction mechanisms, allowing for the characterization of transient species like transition states that are difficult to observe experimentally. mdpi.comacs.org

By mapping the potential energy surface of a reaction, computational methods can identify the lowest energy path from reactants to products. This involves locating and characterizing the structures and energies of reactants, intermediates, transition states, and products. mdpi.com The activation energy, which is the energy difference between the reactants and the transition state, is a key determinant of the reaction rate.

For carbamate reactions, computational studies have been used to elucidate the mechanisms of their formation and subsequent transformations. acs.orguio.nonih.gov For example, in the iridium-catalyzed formation of allylic carbamates, DFT calculations have been employed to explore the different possible reaction pathways and to identify the rate-determining step. acs.orguio.no Such analyses provide a deeper understanding of the catalytic cycle and the role of the catalyst in facilitating the reaction. mdpi.com

In the context of hex-3-en-1-yl carbamate, computational analysis could be used to study reactions involving the double bond, such as addition reactions or cyclizations. For instance, the intramolecular cyclization of a tethered carbamate onto the alkene could be modeled to determine the preferred ring size and the stereochemical outcome.

Many reactions involving carbamates can lead to the formation of multiple products (isomers). Computational chemistry can be a powerful predictive tool for determining the regioselectivity (where a reaction occurs) and diastereoselectivity (the relative stereochemistry) of such reactions. acs.orgnih.gov

By calculating the activation energies for the different possible reaction pathways leading to various isomers, the most favorable pathway can be identified. beilstein-journals.orgamazonaws.com The product distribution is related to the differences in the free energy barriers of the competing transition states. acs.orgnih.gov

For a molecule like hex-3-en-1-yl carbamate, a key question in many of its potential reactions would be the regioselectivity of an attack on the double bond. Computational models could predict whether a reagent would preferentially add to the C3 or C4 position of the hexenyl chain. Furthermore, if new stereocenters are formed during a reaction, the relative energies of the transition states leading to different diastereomers can be calculated to predict the major product. Studies on similar allylic systems have shown that DFT calculations can accurately predict the ratio of regioisomers and enantiomers in catalytic reactions. acs.orguio.nonih.gov

Computational Analysis of Reaction Transition States and Pathways

Conformational Analysis and Investigation of Intramolecular Interactions

The three-dimensional shape (conformation) of a molecule plays a critical role in its reactivity and biological activity. Carbamates, due to the partial double bond character of the C-N bond, can exist as a mixture of syn and anti rotamers. nih.govacs.org The equilibrium between these conformers can be influenced by various factors, including steric and electronic effects of the substituents and intramolecular interactions. nih.gov

Furthermore, computational analysis can reveal the presence and strength of intramolecular interactions, such as hydrogen bonds. nih.govaidic.it In hex-3-en-1-yl carbamate, there is the possibility of an intramolecular hydrogen bond between the N-H group and the π-system of the double bond or the ester oxygen. The Quantum Theory of Atoms in Molecules (QTAIM) is a computational technique that can be used to characterize such weak interactions. nih.gov These intramolecular forces can significantly influence the preferred conformation and reactivity of the molecule. nih.govacs.org

Derivatization and Further Functionalization of Hex 3 En 1 Yl Carbamate Scaffolds

Modification of the Carbamate (B1207046) Nitrogen Atom

The nitrogen atom of the carbamate group can be derivatized to form precursors for subsequent intramolecular reactions. This strategy often involves the synthesis of N-alkoxy and N-sulfonoxy carbamates, which can be activated to generate reactive intermediates.

Synthesis and Reactivity of N-Alkoxy and N-Sulfonoxy Carbamates

N-Alkoxy carbamates, particularly N-methoxy derivatives of hex-3-en-1-yl carbamate, have been synthesized and utilized as key precursors in alkene functionalization reactions. beilstein-journals.org The synthesis of (E)-hex-3-en-1-yl methoxycarbamate can be achieved in good yield from trans-3-hexen-1-ol (B1233542) through a two-step protocol involving 1,1'-carbonyldiimidazole (B1668759) (CDI) followed by reaction with methoxyamine hydrochloride (MeONH₂·HCl) in pyridine (B92270). beilstein-journals.org

These N-alkoxy carbamate tethers are essential for clean reactions involving the generation of transient nitrenium ions. beilstein-journals.orgresearchgate.net For instance, attempts to use N-ethyl or N-hydroxy carbamate substrates in certain oxidation reactions resulted in extensive decomposition. beilstein-journals.org The N-alkoxy group stabilizes the nitrenium ion intermediate, which can then participate in intramolecular cyclization reactions.

In one notable application, treatment of (E)-hex-3-en-1-yl methoxycarbamate with a hypervalent iodine(III) oxidant and a sulfonic acid leads to a novel amino-sulfonoxylation reaction. beilstein-journals.org This process is believed to proceed through a carbamate-tethered N-alkoxy nitrenium ion, which attacks the pendant alkene to form an aziridinium (B1262131) intermediate. Subsequent ring-opening by the sulfonate anion occurs with high regio- and diastereoselectivity. beilstein-journals.org A variety of sulfonic acids can be employed in this transformation, demonstrating the versatility of this method.

| Entry | I(III) Oxidant | Sulfonic Acid (RSO₃H) | Conditions | Yield of Product B (%) |

|---|---|---|---|---|

| 1 | 1-acetoxy-1,2-benziodoxol-3-(1H)-one (1 equiv) | MsOH (1 equiv) | CH₂Cl₂, rt | 59 |

| 2 | 1-acetoxy-1,2-benziodoxol-3-(1H)-one (1.5 equiv) | MsOH (1.5 equiv) | CH₂Cl₂, rt | 73 |

| 3 | PhI(OH)(OMs) (1.5 equiv) | None | CH₂Cl₂, rt | ~73 |

| 4 | Iodomesitylene diacetate (1.5 equiv) | p-TsOH·H₂O (1.5 equiv) | CH₂Cl₂, 0 °C to rt | 57 |

Similarly, N-alkoxy carbamates have been explored in tethered aza-Wacker reactions. chemrxiv.org While literature examples have historically focused on N-sulfonoxycarbamates for such transformations, N-alkoxy carbamates have proven to be competent auxiliaries. chemrxiv.org

Post-Synthetic Transformations of the Hexenyl Moiety

The alkene bond within the hexenyl portion of the carbamate is a key site for introducing molecular complexity and stereochemical diversity. Various methods have been developed to functionalize this double bond in a controlled manner.

Stereo- and Regioselective Functionalization of the Alkene Bond

The geometry of the alkene in hex-3-en-1-yl carbamate plays a crucial role in determining the stereochemical outcome of subsequent reactions. Both cis- and trans-isomers of hex-3-en-1-yl carbamate derivatives are effective substrates in many transformations, often yielding products with high diastereoselectivity. beilstein-journals.org

For example, in the amino-sulfonoxylation reaction mentioned previously, a substrate derived from cis-3-hexen-1-ol (B126655) was found to be as compatible as its trans counterpart, affording the product in excellent yield and diastereoselectivity. beilstein-journals.org This suggests that the reaction mechanism is highly stereospecific, with the alkene geometry dictating the final product's relative stereochemistry. researchgate.net

The tethered aza-Wacker cyclization provides another example of stereocontrolled functionalization. The reaction of trans-hex-3-en-1-yl methoxycarbamate with a palladium(II) catalyst and a copper(II) oxidant results in a cyclized 1,3-oxazinan-2-one (B31196) product. chemrxiv.org However, the corresponding cis-alkene substrate, derived from cis-3-hexen-1-ol, yielded only trace amounts of the product, highlighting the strong preference for the trans-isomer in this specific catalytic system. chemrxiv.org

Furthermore, N-alkoxy carbamates of hexenyl alcohols can undergo a facile conversion into cyclic bromo carbonates when treated with N-bromosuccinimide (NBS) and water. mdpi.com This reaction proceeds with high diastereoselectivity via a proposed bromonium ion intermediate, which is trapped intramolecularly by the carbamate's carbonyl oxygen. mdpi.com Both cis- and trans-disubstituted alkenes are compatible with this transformation. mdpi.com

Elaboration of the Carbon Chain for Complex Molecular Architectures

The products resulting from the functionalization of the hexenyl moiety are themselves valuable synthons for creating more complex molecules. The newly installed functional groups and heterocyclic scaffolds can be further elaborated.

The 1,3-oxazinan-2-one products obtained from the tethered aza-Wacker cyclization are particularly amenable to further transformations. chemrxiv.org The pendant alkene on these cyclic products can undergo smooth epoxidation upon treatment with m-CPBA. chemrxiv.org Additionally, the N-methoxy bond of the carbamate can be cleaved using samarium(II) iodide (SmI₂), revealing a free amine and enabling the synthesis of linear amino-alcohols. researchgate.netchemrxiv.org

| Starting Material | Reagents and Conditions | Product Description |

|---|---|---|

| 1,3-Oxazinan-2-one with pendant alkene | mCPBA | Epoxidized 1,3-oxazinan-2-one |

| 1,3-Oxazinan-2-one with pendant alkene | SmI₂ | Product of N-methoxy bond cleavage |

These post-synthetic modifications demonstrate the utility of hex-3-en-1-yl carbamate as a starting material for building diverse and complex molecular structures, which are of interest in various fields of chemical synthesis. chemrxiv.orgnih.gov

Strategic Applications in Complex Molecule Synthesis

Role as Intermediates in Natural Product Synthesis, exemplified by (-)-Muricatacin Precursors

While direct applications of hex-3-en-1-ol derived carbamates are still emerging, closely related carbamate (B1207046) intermediates have proven crucial in the synthesis of complex natural products. A notable example is the synthesis of a key precursor for (-)-Muricatacin, a compound known for its cytotoxic properties.

In one synthetic approach, a carbamate functional group was instrumental in the elaboration of a cyclohexene (B86901) scaffold, which serves as a core structural motif for the eventual lactone ring of (-)-Muricatacin. Specifically, the synthesis of tert-butyl (5,6-dihydroxycyclohex-3-en-1-yl)carbamate was identified as a critical step. nrct.go.thikm.org.my This intermediate is poised for further chemical manipulation to construct the final natural product. The synthesis commenced from meso-monoepoxide cyclohexene, which underwent a catalytic epoxide ring-opening, followed by azide (B81097) reduction and subsequent protection of the resulting amine with a tert-butoxycarbonyl (Boc) group to form a carbamate. nrct.go.th This transformation highlights the role of the carbamate as a stable and versatile protecting group that facilitates subsequent synthetic operations.

Table 1: Synthesis of a (-)-Muricatacin Precursor Intermediate

| Step | Reaction | Key Reagents | Outcome | Reference(s) |

|---|---|---|---|---|

| 1 | Azide Reduction & N-Boc Protection | Pd(OH)₂/C, Et₃SiH, Boc₂O | Formation of a protected amine (carbamate) | nrct.go.thikm.org.my |

| 2 | Allylic Hydroxylation | SeO₂, t-BuOOH | Introduction of hydroxyl groups | nrct.go.th |

Building Blocks for the Construction of Nitrogen-Containing Heterocyclic Compounds, such as 1,3-Oxazinan-2-ones

Carbamates derived from homoallylic alcohols, such as hex-3-en-1-ol, are valuable precursors for the synthesis of 1,3-oxazinan-2-ones. This class of heterocyclic compounds is a common motif in various biologically active molecules and serves as a versatile building block in organic synthesis. nih.gov

The synthesis of 1,3-oxazinan-2-ones from homoallylic carbamates typically involves an intramolecular cyclization reaction. One common strategy is the dihydroxylation of the alkene moiety, followed by a base-mediated cyclization. For instance, homoallylic carbamates can be subjected to Sharpless asymmetric dihydroxylation to introduce two hydroxyl groups stereoselectively. The resulting diol, upon treatment with a base like sodium hydride (NaH), undergoes intramolecular cyclization to furnish the desired 6-(hydroxymethyl)-1,3-oxazinan-2-one (B14895521) derivative in high yield. researchgate.net

Another powerful method involves the tethered aza-Wacker cyclization. In a study utilizing (E)-hex-3-en-1-yl methoxycarbamate, treatment with a palladium(II) catalyst and a copper(II) co-catalyst in the presence of oxygen resulted in the formation of the corresponding 1,3-oxazinan-2-one (B31196). beilstein-journals.org This oxidative cyclization proceeds under relatively mild conditions and is scalable.

Table 2: Synthesis of 1,3-Oxazinan-2-ones from Carbamate Precursors

| Precursor | Reaction Type | Key Reagents/Catalysts | Product | Yield | Reference(s) |

|---|---|---|---|---|---|

| Homoallylic carbamates | Dihydroxylation & Cyclization | 1. K₂OsO₂(OH)₄, K₃Fe(CN)₆2. NaH, THF | 4,6-disubstituted-1,3-oxazinan-2-ones | High | researchgate.net |

| (E)-hex-3-en-1-yl methoxycarbamate | Tethered Aza-Wacker Cyclization | Pd(OAc)₂, Cu(OAc)₂, O₂ | 6-Ethyl-4-methyl-1,3-oxazinan-2-one | 73% | beilstein-journals.org |

| Allenyl carbamates | Copper-mediated Bromoheterocyclization | CuBr₂ | 5-Bromo-6-methylene-1,3-oxazinan-2-ones | Good | nih.gov |

The versatility of carbamate precursors allows for the synthesis of a diverse range of substituted 1,3-oxazinan-2-ones by varying the structure of the initial homoallylic alcohol and the nitrogen substituent of the carbamate. researchgate.netcu.edu.tr

Utilization as Directed Metalation Groups (DMGs) in Aryl Functionalization

The aryl O-carbamate group, particularly the N,N-diethylcarbamate moiety, is recognized as one of the most powerful directed metalation groups (DMGs) in organic synthesis. nih.govacs.org This functionality enables the regioselective deprotonation of an aromatic ring at the position ortho to the carbamate group, a process known as directed ortho-metalation (DoM). nih.govorganic-chemistry.org The resulting aryllithium species can then be trapped with a wide variety of electrophiles, providing a versatile and efficient route to polysubstituted aromatic compounds.

The mechanism of the DoM reaction involves the coordination of an organolithium base (typically sec-butyllithium (B1581126) in the presence of TMEDA) to the carbonyl oxygen of the carbamate group. nih.govacs.org This pre-complexation brings the base into close proximity to the ortho-proton, facilitating its abstraction and the formation of a stable ortho-lithiated intermediate. nih.gov

Table 3: Aryl Functionalization via Directed ortho-Metalation of Aryl O-Carbamates

| Aryl O-Carbamate Substrate | Base/Solvent | Electrophile (E⁺) | Product (ortho-substituted) | Reference(s) |

|---|---|---|---|---|

| Phenyl N,N-diethylcarbamate | s-BuLi/TMEDA/THF | D₂O | 2-Deuterio-phenyl N,N-diethylcarbamate | acs.org |

| Phenyl N,N-diethylcarbamate | s-BuLi/TMEDA/THF | Me₃SiCl | 2-(Trimethylsilyl)phenyl N,N-diethylcarbamate | |

| Phenyl N,N-diethylcarbamate | s-BuLi/TMEDA/THF | I₂ | 2-Iodophenyl N,N-diethylcarbamate | |

| Naphthyl N,N-diethylcarbamate | s-BuLi/TMEDA/THF | Various electrophiles | Polysubstituted naphthols |

The strength of the O-carbamate as a DMG allows it to outcompete many other directing groups, enabling the synthesis of highly functionalized and complex aromatic systems. researchgate.net Furthermore, the carbamate group itself can be readily transformed into other functional groups. For example, the ortho-lithiated intermediate can undergo an anionic ortho-Fries rearrangement upon warming to furnish salicylamides. The carbamate can also be cleaved to reveal a phenol (B47542), or participate in cross-coupling reactions, making it a highly versatile and strategically valuable functional group in multistep synthesis. nih.govwestmont.edu This utility has been demonstrated in rhodium-catalyzed C-O bond alkynylation of aryl carbamates, where the carbamate acts as both a directing group and a leaving group. chemistryviews.org

Emerging Trends and Future Research Directions in Hex 3 En 1 Yl Carbamate Chemistry

Development of Novel Catalytic Systems for Carbamate (B1207046) Transformations

The transformation of carbamates, especially those bearing allylic functionality like hex-3-en-1-yl carbamate, is heavily reliant on catalysis. Recent research has focused on moving beyond classical methods to develop more sophisticated and efficient catalytic systems. A significant trend is the use of late transition metals, such as palladium, rhodium, and iridium, to mediate unique and selective reactions.

Palladium catalysis, a cornerstone of modern organic synthesis, continues to be prominent. For instance, palladium(II)-catalyzed oxidative cyclization of allylic tosylcarbamates provides a powerful method to generate vinyl-oxazolidinones, which are precursors to important syn-1,2-amino alcohols. nih.gov This type of Wacker-type cyclization proceeds via a trans-amidopalladation followed by β-hydride elimination and can be achieved using stoichiometric oxidants or, more sustainably, aerobic reoxidation. nih.gov The development of ligand-switched palladium catalysis has also enabled divergent transformations of vinyl cyclic carbamates, where the choice of ligand dictates whether the reaction proceeds through β-hydride elimination or N-allylic alkylation, leading to different nitrogen-containing molecules. sioc-journal.cn

Group IX metals, including rhodium and iridium, have also garnered substantial interest for the functionalization of allylic systems. rsc.org Iridium-catalyzed reactions, for example, have been computationally studied for the enantioselective formation of allyl carbamates from carbon dioxide and amines, showcasing a green chemistry approach to carbamate synthesis. uio.noacs.org These studies reveal that the reaction proceeds through the formation of an iridium-allyl intermediate, which is then attacked by a carbamate formed in situ. uio.noacs.org Rhodium catalysis has been explored for the C-H functionalization of phenol (B47542) carbamates and for the asymmetric aziridination of allylic carbamates, demonstrating the versatility of these catalysts in forming new C-C and C-N bonds. cam.ac.ukrsc.orgwiley.com

These advancements underscore a clear trajectory towards catalysts that offer higher selectivity (chemo-, regio-, and enantio-), operate under milder conditions, and utilize more sustainable reagents, such as molecular oxygen or carbon dioxide. mdpi.comnih.gov

Table 1: Selected Novel Catalytic Systems for Allylic Carbamate Transformations

| Catalyst System | Substrate Type | Transformation | Key Features |

|---|---|---|---|

| Pd(II) / Benzoquinone or O₂ | Allylic Tosylcarbamates | Oxidative Cyclization (Wacker-type) | Forms vinyl-oxazolidinones; high diastereoselectivity. nih.gov |

| Pd(0) / Ligand | Vinyl Cyclic Carbamates | Dienylation or Annulation | Ligand choice controls reaction pathway. sioc-journal.cn |

| Iridium-Phosphoramidite | Allyl Chlorides, Amines, CO₂ | Enantioselective Carbamate Synthesis | Utilizes CO₂ as a C1 synthon; computationally modeled. uio.noacs.org |

| Rh(II) / Chiral Cation | Allylic Carbamates | Asymmetric Aziridination | Ion-paired rhodium complexes achieve high enantioselectivity. cam.ac.ukwiley.com |

Exploration of Unprecedented Reaction Modalities for Functionalization

Beyond developing new catalysts for known reactions, a major frontier is the discovery of entirely new ways to functionalize the hex-3-en-1-yl carbamate scaffold. The inherent reactivity of the allylic alkene and the electronic properties of the carbamate group make it a substrate ripe for novel transformations.

One such area is the "tethered" aminohydroxylation reaction. Using catalytic potassium osmate, cyclic allylic carbamates can be converted into syn-aminodiol motifs with complete control over regio- and stereoselectivity. acs.org The reaction is believed to proceed through an imido-osmium complex that adds intramolecularly to the alkene. acs.org This strategy significantly enhances the control possible in the oxidation of allylic alcohol derivatives. acs.org

Another innovative approach is the tethered aza-Wacker cyclization. Research has shown that N-alkoxy carbamates, including derivatives of trans-hex-3-en-1-ol, can undergo palladium-catalyzed oxidative cyclization. chemrxiv.org This method expands the toolkit of aza-Wacker reactions, which are powerful for creating C-N bonds. Similarly, the diastereoselective amino-sulfonoxylation of alkenes has been achieved using carbamate-tethered N-alkoxy nitrenium ions, generated from substrates like (E)-hex-3-en-1-yl methoxycarbamate using hypervalent iodine(III) reagents. beilstein-journals.org This metal-free protocol for alkene amino-oxygenation is operationally simple and delivers products with high selectivity. beilstein-journals.org

Furthermore, the transformation of linear alkenyl N-alkoxy carbamates into cyclic bromo carbonates has been demonstrated using N-bromosuccinimide (NBS) and water. mdpi.com This reaction, which works for carbamates derived from both allylic and homoallylic alcohols, proceeds through a transient bromonium ion that is intramolecularly opened by the carbamate's carbonyl oxygen. mdpi.com These emerging modalities highlight a shift towards more complex, one-pot transformations that can rapidly build molecular complexity from simple precursors like hex-3-en-1-yl carbamate.

Table 2: Novel Reaction Modalities for Functionalizing Hex-3-en-1-yl Carbamate and its Derivatives

| Reaction Modality | Reagents | Substrate | Product Type | Key Features |

|---|---|---|---|---|

| Tethered Aminohydroxylation | K₂OsO₂(OH)₄ (cat.), t-BuOCl | Cyclic Allylic Carbamates | syn-Aminodiols | Complete regio- and stereocontrol. acs.org |

| Tethered Aza-Wacker Cyclization | Pd₂(dba)₃ (cat.), Cu(OAc)₂ | trans-hex-3-en-1-yl methoxycarbamate | Cyclized N-alkoxy amine | Expands scope of aza-Wacker reactions. chemrxiv.org |

| Amino-sulfonoxylation | I(III) Oxidant, Sulfonic Acid | (E)-hex-3-en-1-yl methoxycarbamate | Amino-sulfonoxylated product | Metal-free; high diastereoselectivity. beilstein-journals.org |

Integration of Advanced Spectroscopic and Computational Methods for Deeper Understanding

The increasing complexity of catalytic systems and reaction pathways necessitates the use of advanced analytical tools for mechanistic elucidation. The integration of computational chemistry with experimental spectroscopic data has become indispensable for gaining a deep understanding of carbamate chemistry.

Density Functional Theory (DFT) and other computational methods are now routinely used to map out reaction energy profiles, characterize transition states, and explain the origins of selectivity. acs.orgmdpi.com For example, computational studies on the Rh(II)-catalyzed reactions of carbamates have revealed that the preference for N-H versus C=O group addition is controlled by factors like nucleophilicity and hydrogen bonding interactions. acs.org Similarly, DFT calculations have been crucial in understanding the mechanism of iridium-catalyzed allylic carbamate formation from CO₂, showing that the iridium complex does not directly activate CO₂ but rather facilitates the reaction of a pre-formed carbamate nucleophile. acs.org These computational insights allow for the rational optimization of catalysts and reaction conditions, moving beyond empirical screening. mdpi.comntnu.no

These computational predictions are validated and complemented by advanced spectroscopic techniques. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for characterizing the structures of novel carbamate derivatives and reaction intermediates. mdpi.comorientjchem.org For instance, the formation of proposed intermediates in palladium-catalyzed carbamate synthesis has been supported by aligning computational results with experimental NMR data. mdpi.com The combination of these methods provides a powerful synergistic approach, enabling a level of mechanistic detail that was previously inaccessible and accelerating the pace of discovery in carbamate chemistry.

Table 3: Application of Advanced Methods in Carbamate Chemistry

| Method | System Studied | Key Insight Gained |

|---|---|---|

| DFT Calculations | Rh(II)-catalyzed reaction with primary carbamates | N-H addition is kinetically and thermodynamically favored over C=O addition due to greater nucleophilicity and hydrogen bonding. acs.org |

| DFT Calculations | Iridium-catalyzed formation of allyl carbamates from CO₂ | The nucleophilic carbamate is formed from CO₂ and amine separately, assisted by a base, before attacking the iridium-allyl complex. acs.org |

| Computational & NMR | Pd(PPh₃)₄-catalyzed carbamate synthesis | Confirmed a multi-step pathway and validated the formation of proposed intermediates, aligning theory with experiment. mdpi.com |

Design and Synthesis of Functionally Tuned Carbamate Derivatives

A major driving force in carbamate chemistry is the synthesis of new derivatives with tailored properties for specific applications, particularly in medicinal chemistry and crop protection. nih.gov The hex-3-en-1-yl carbamate core serves as a versatile scaffold that can be systematically modified to optimize biological activity or other functions.

The design process often involves creating libraries of related compounds to establish structure-activity relationships (SAR). For example, novel carbamate derivatives have been designed and synthesized as potent inhibitors of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets for insecticides and Alzheimer's disease therapies. acs.orgnih.govnih.gov In these studies, moieties such as N-phenylpiperazine or phenoxy groups are incorporated into the carbamate structure to enhance binding affinity to the target enzyme. acs.orgnih.gov Molecular docking studies are often employed alongside synthesis to predict and explain the binding modes of these derivatives. nih.govnih.gov

The synthesis of these functionally tuned molecules relies on a range of robust chemical methods. The reaction of an alcohol with an isocyanate or the use of reagents like cholesteryl chloroformate with various amines are common strategies for creating diverse carbamate libraries. orientjchem.orgresearchgate.net More advanced techniques like cross-metathesis are also being used to create non-conjugated N-(quinolin-8-yl) alkenyl amides and carbamates, allowing for precise control over the linker length and geometry in complex molecules. nih.gov The future in this area points towards the integration of rational, computer-aided design with high-throughput synthesis and screening to accelerate the discovery of new carbamate derivatives with novel functions.

Table 4: Examples of Functionally Tuned Carbamate Derivatives

| Derivative Class | Synthetic Strategy | Intended Function / Application |

|---|---|---|

| Phenoxy-containing carbamates | Multi-step synthesis from p-hydroquinone and subsequent carbamoylation | Insecticidal agents (AChE inhibitors). acs.org |

| N-Aryl carbamates | Hofmann rearrangement of aromatic amides using oxone | Antifungal agents for crop protection. mdpi.com |

| N-phenylpiperazine carbamates | Synthesis from substituted phenols and piperazine (B1678402) moieties | Selective butyrylcholinesterase (BuChE) inhibitors. nih.gov |

| Cholesteryl carbamates | Reaction of cholesteryl chloroformate with various amines | Potential for chemical sensing, biomaterials, and drug delivery. orientjchem.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.